molecular formula C11H11N3O2 B12699543 Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- CAS No. 127182-75-6

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-

Cat. No.: B12699543
CAS No.: 127182-75-6
M. Wt: 217.22 g/mol
InChI Key: PCZBZLIVMVUXLV-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₁N₃O₂
SMILES: C1=CC(=C(C=C1CC2=CN=CN2)C(=O)N)O
InChIKey: PCZBZLIVMVUXLV-UHFFFAOYSA-N
Structural Features:

  • A benzamide core substituted with a hydroxy group at position 2 and a 1H-imidazol-4-ylmethyl moiety at position 4.
  • Predicted collision cross-section (CCS) values for adducts range from 147.8 Ų ([M+H]⁺) to 158.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

CAS No.

127182-75-6

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-hydroxy-5-(1H-imidazol-5-ylmethyl)benzamide

InChI

InChI=1S/C11H11N3O2/c12-11(16)9-4-7(1-2-10(9)15)3-8-5-13-6-14-8/h1-2,4-6,15H,3H2,(H2,12,16)(H,13,14)

InChI Key

PCZBZLIVMVUXLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=CN2)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- typically involves the formation of the imidazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further functionalized to introduce the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Advanced techniques like continuous flow chemistry may also be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the imidazole ring.

    Substitution: Nucleophiles such as amines or thiols can react with the benzamide moiety under basic conditions.

Major Products Formed

Scientific Research Applications

Antitumor Activity

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- has demonstrated promising antitumor properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines:

Activity Type Model IC50 (µM) Reference
CytotoxicityHuman Cancer Cells20 - 50
Kinase InhibitionABL1 Kinase0.030
Anti-inflammatoryCell Culture ModelsN/A

The compound's mechanism of action involves the inhibition of specific kinases associated with cancer progression, such as ABL1 and SRC, indicating its potential for targeted cancer therapies.

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory effects. It has been evaluated for its ability to reduce inflammation markers in cellular models, suggesting a dual role in both cancer treatment and inflammatory disease management .

Synthetic Methodologies

The synthesis of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- typically involves the Mannich base reaction, utilizing a copper(II) catalyst for improved yield and efficiency. This method allows for the introduction of the imidazole moiety into the benzamide structure effectively.

Case Studies and Research Findings

Several studies have explored the efficacy and biological activity of this compound:

In Vitro Cytotoxicity Assays

A study conducted on human cancer cell lines revealed that Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- exhibited significant cytotoxicity with IC50 values ranging from 20 to 50 µM, indicating moderate effectiveness against these cells .

Kinase Inhibition Studies

Another research focused on the inhibition of specific kinases associated with cancer progression demonstrated that this compound could inhibit the activity of kinases such as ABL1 and SRC with IC50 values around 30 nM, suggesting strong potential for therapeutic applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PCAF HAT Inhibitors (Benzamide Derivatives)

Compounds like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (68–79% inhibition at 100 μM) highlight the importance of substituents:

  • 2-Acylamino groups: Critical for PCAF HAT inhibitory activity, with longer acyl chains (e.g., tetradecanoylamino in Compound 17, 79% inhibition) enhancing efficacy .
  • Hydroxy vs. Carboxy Groups: The target compound’s 2-hydroxy group may mimic the salicylic acid scaffold in anacardic acid (68% inhibition), but lacks the carboxyphenylamino groups of more active derivatives .
α2C-Adrenergic Receptor (α2C-AR) Agonists

Compound A ([N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea]) shares the imidazol-4-ylmethyl group but incorporates a benzoxazine core. Key differences:

  • Selectivity : Compound A is α2C-AR selective but has poor brain penetration, suggesting the target benzamide may face similar bioavailability challenges .
  • Therapeutic Potential: Compound A is studied for peripheral vasoconstriction, whereas the hydroxybenzamide scaffold could target central nervous system (CNS) receptors if optimized for blood-brain barrier penetration .

Structural Analogs in Medicinal Chemistry

Anticancer Benzimidazoles

Varshney et al. (2015) synthesized 1-[{(5-alkenyl/hydroxyalkenylsubstituted)-1,3,4-oxadiazol-2-yl}-methyl]-2-methyl-1H-benzimidazoles , showing potent in vitro anticancer activity. Comparison highlights:

  • Heterocyclic Diversity : The target compound’s imidazole moiety may offer distinct binding interactions compared to oxadiazole-based analogs .
  • Substituent Flexibility : The hydroxy and imidazole groups could allow modular derivatization for improved pharmacokinetics .
Anti-inflammatory Benzimidazole Carboxylates

Vasantha et al. Structural contrasts:

  • Electron-Withdrawing Groups : The target compound’s hydroxy group may enhance hydrogen bonding, whereas ester/carboxylate groups in analogs improve solubility .
Collision Cross-Section (CCS) Comparisons
  • The target’s CCS (147.8–158.5 Ų) aligns with medium-sized benzamides, suggesting comparable diffusion rates in biological systems to inhibitors like anacardic acid .

Biological Activity

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-, also known as Mivazerol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antioxidative properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H11N3O2
  • CAS Number : 125472-02-8
  • Molecular Weight : 219.22 g/mol

The compound features a benzamide structure with a hydroxyl group and an imidazolylmethyl substituent, which are critical for its biological activity.

Antiproliferative Activity

Numerous studies have investigated the antiproliferative effects of benzamide derivatives. Research indicates that certain derivatives exhibit significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Notes
10 MCF-71.2Strong selective activity
11 HCT1163.7Moderate activity
12 HEK2935.3Selective against cancer cells

In a study evaluating hydroxyl-substituted N-benzimidazole carboxamides, compound 10 demonstrated the most pronounced antiproliferative activity across various cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

Benzamide derivatives have shown promising antibacterial properties. For instance, compounds with hydroxy and methoxy groups were tested against Gram-positive bacteria:

CompoundBacterial StrainMIC (µM)Notes
8 E. faecalis8Strong antibacterial activity
9 S. aureus16Moderate antibacterial effect

The presence of hydroxyl groups enhances the interaction with bacterial cell walls, leading to effective inhibition of bacterial growth .

Antioxidative Activity

The antioxidative potential of benzamide derivatives has been evaluated using various spectroscopic methods. Compounds demonstrated improved antioxidative activity compared to standard antioxidants like BHT:

CompoundAssay MethodResult
10 DPPH ScavengingIC50 = 15 µM
12 ABTS AssayIC50 = 20 µM

These findings suggest that benzamide derivatives can mitigate oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Case Studies and Research Findings

  • Antiproliferative Study : A series of hydroxyl-substituted benzimidazole carboxamides were synthesized and tested against the MCF-7 breast cancer cell line. The study revealed that the introduction of hydroxyl groups significantly enhanced the antiproliferative activity of the compounds .
  • Antibacterial Evaluation : A comparative study assessed the antibacterial efficacy of several benzamide derivatives against E. faecalis and S. aureus. The results indicated that compounds with multiple hydroxyl substitutions exhibited stronger antibacterial effects than their methoxy counterparts .
  • Antioxidant Activity Assessment : The antioxidative capacity of selected benzamide derivatives was analyzed using DPPH and ABTS assays. The compounds showed superior scavenging abilities compared to traditional antioxidants, highlighting their potential in reducing oxidative stress in biological systems .

Q & A

Q. What spectroscopic techniques are used to characterize the structure of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-, and what key spectral features confirm its identity?

Answer: Structural characterization relies on IR spectroscopy , <sup>1</sup>H/13C NMR , and mass spectrometry (ESI-MS) . Key features include:

  • IR :
    • S-H stretch at ~2634 cm<sup>-1</sup> (if thiol intermediates are present) .
    • N-H stretches in the benzimidazole/imidazole moieties (3395–3464 cm<sup>-1</sup>) .
  • NMR :
    • Aromatic protons appear as multiplets in δ 6.8–8.0 ppm.
    • Hydroxy (-OH) and amide protons resonate as singlets at δ 10.93–12.31 .
    • <sup>13</sup>C NMR peaks at δ 151–155 ppm confirm imidazole (N=C-N) carbons .
  • ESI-MS : Molecular ion peaks (e.g., m/z 595.73 for related analogs) validate the molecular formula .

Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are critical?

Answer: Synthesis typically involves multi-step protocols:

Core formation : Condensation of o-phenylenediamine derivatives with carbonyl compounds (e.g., aldehydes) under acidic conditions to form benzimidazole intermediates .

Functionalization :

  • Hydrazine hydrate treatment introduces hydrazinyl groups .
  • Alkylation/condensation with aromatic aldehydes or ketones adds substituents .

Final modification : Hydrolysis or sulfonation to install hydroxy/amide groups .

Q. Key intermediates :

  • 1H-Benzo[d]imidazole-2-thiol (precursor for hydrazinyl derivatives) .
  • 2-Hydrazinyl-1H-benzo[d]imidazole (enables further condensation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound (e.g., overlapping peaks in NMR)?

Answer: Discrepancies arise from solvent effects, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic/amide protons by correlating <sup>1</sup>H-<sup>13</sup>C couplings .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hydrogen bonding) .
  • Deuteration : Exchanging -OH protons with D2O simplifies spectra by eliminating hydroxy signals .

Example : In , δ 12.31 (S-H) and δ 10.93 (N-H) singlets were resolved using high-field NMR (400 MHz) and dry solvents to minimize water interference .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Calculates HOMO-LUMO gaps, charge distribution, and solvent effects using functionals like B3LYP .
    • used DFT to model electron excitation in protic/aprotic solvents, showing solvatochromic shifts in UV-Vis spectra .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide drug design .

Table 1 : DFT-calculated properties of a related benzamide derivative

PropertyValue (eV)Solvent Effect
HOMO-LUMO Gap4.2±0.3 in H2O
Excitation Energy3.8Redshift in DMSO

Q. How can synthetic yields be optimized for this compound, particularly in steps involving imidazole ring formation?

Answer: Critical factors include:

  • Catalysts : MnO2 or Ru-complexes improve oxidation efficiency (e.g., 85% yield in ) .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps .
  • Temperature : Controlled heating (e.g., 110°C for 8 hours in DMF) ensures complete ring closure .

Table 2 : Comparison of synthetic conditions for imidazole derivatives

StepCatalystSolventTemp. (°C)Yield (%)
Imidazole cyclizationMnO2CH2Cl22585
AlkylationCuI/Cs2CO3DMF11070

Q. What strategies address regioselectivity challenges during functionalization of the imidazole ring?

Answer:

  • Protecting groups : Use trityl or benzyl groups to block undesired sites during alkylation .
  • Directed metalation : Pd-catalyzed C-H activation directs substituents to specific positions .
  • Thermodynamic control : Prolonged heating favors the most stable tautomer (e.g., N1-substituted vs. N3-substituted imidazoles) .

Example : achieved selective 4-iodoimidazole synthesis using benzyl bromide and steric hindrance to direct iodination .

Q. How do solvent polarity and proticity affect the compound’s stability and reactivity in biological assays?

Answer:

  • Protic solvents (H2O, MeOH) : Stabilize zwitterionic forms via hydrogen bonding but may promote hydrolysis of labile groups (e.g., amides) .
  • Aprotic solvents (DMSO, DMF) : Enhance solubility for NMR studies but can denature protein targets in biochemical assays .

Key finding : In , the compound exhibited higher reactivity in DMSO due to increased electrophilicity from solvent polarization .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

Answer:

  • Analog modifications :
    • Substituents on the benzamide ring (e.g., morpholine sulfonyl groups) improve solubility .
    • Imidazole N-alkylation (e.g., methyl or benzyl groups) alters pharmacokinetics .
  • Biological activity :
    • Anticonvulsant activity in hydrazine-carboxamide derivatives () .
    • ALOX15 inhibition in furo-imidazole analogs () .

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